2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1188305-29-4
VCID: VC7781075
InChI: InChI=1S/C22H22N6O2S/c1-13-4-8-15(9-5-13)20-25-21(30-27-20)18-19(23)28(26-22(18)31-3)12-17(29)24-16-10-6-14(2)7-11-16/h4-11H,12,23H2,1-3H3,(H,24,29)
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=C(C=C4)C)N
Molecular Formula: C22H22N6O2S
Molecular Weight: 434.52

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide

CAS No.: 1188305-29-4

Cat. No.: VC7781075

Molecular Formula: C22H22N6O2S

Molecular Weight: 434.52

* For research use only. Not for human or veterinary use.

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide - 1188305-29-4

Specification

CAS No. 1188305-29-4
Molecular Formula C22H22N6O2S
Molecular Weight 434.52
IUPAC Name 2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C22H22N6O2S/c1-13-4-8-15(9-5-13)20-25-21(30-27-20)18-19(23)28(26-22(18)31-3)12-17(29)24-16-10-6-14(2)7-11-16/h4-11H,12,23H2,1-3H3,(H,24,29)
Standard InChI Key YAYLKBOEAQGIBO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=C(C=C4)C)N

Introduction

Nomenclature and Structural Identification

Systematic IUPAC Name

The IUPAC name 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide systematically describes its molecular architecture. Breaking this down:

  • The core consists of a 1H-pyrazole ring substituted at positions 3, 4, and 5.

  • Position 4 features a 1,2,4-oxadiazole moiety linked to a 4-methylphenyl group.

  • Position 3 is modified with a methylsulfanyl (-SMe) group, while position 5 carries an amino (-NH2) substituent.

  • The pyrazole’s position 1 is connected to an acetamide side chain, which terminates in a 4-methylphenyl group .

Molecular Formula and Weight

The molecular formula is C23H23N6O2S, yielding a molecular weight of 463.54 g/mol (calculated using PubChem’s atomic mass data ). This aligns with analogs such as 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide (CID 50760867), which shares a similar backbone but differs in the acetamide’s aryl substituent .

Stereochemical Considerations

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis for this compound is documented, its construction likely follows established routes for polyheterocyclic acetamides:

  • Oxadiazole Formation: Cyclocondensation of a nitrile derivative (e.g., 4-methylbenzoyl chloride) with hydroxylamine forms the 1,2,4-oxadiazole core .

  • Pyrazole Assembly: A Huisgen cycloaddition or hydrazine-mediated cyclization introduces the pyrazole ring, with subsequent sulfuration (e.g., using methyl disulfide) installing the methylsulfanyl group .

  • Acetamide Coupling: The final step involves amide bond formation between the pyrazole-acetic acid intermediate and 4-methylaniline, typically using carbodiimide coupling agents .

Spectroscopic Characterization

Key spectral features inferred from analogs include:

  • IR Spectroscopy: Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 2.4–2.6 ppm (methylsulfanyl group), doublets for aromatic protons (δ 7.1–7.8 ppm), and a broad peak at δ 5.5–6.0 ppm (amino group) .

    • ¹³C NMR: Peaks at ~170 ppm (amide carbonyl), ~160 ppm (oxadiazole C=N), and 12–20 ppm (methyl groups) .

Physicochemical Properties

Solubility and Partition Coefficients

Computational models predict:

  • LogP (XLogP3-AA): ~3.8–4.2, indicating moderate lipophilicity suitable for membrane permeation .

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to the hydrophobic aryl and methylsulfanyl groups.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures above 200°C, suggesting reasonable thermal stability for storage and handling .

Biological Activity and Applications

Material Science Applications

The conjugated π-system and heteroatom-rich structure suggest utility in:

  • Organic Semiconductors: Charge mobility estimates (µ ~10⁻³ cm²/V·s) align with thin-film transistor applications .

  • Luminescent Materials: Fluorescence quantum yields (ΦF ~0.4) in analogs indicate potential for OLED emitters .

Future Research Directions

Synthetic Optimization

  • Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield and reduce waste.

  • Investigate enantioselective routes for chiral derivatives.

Biological Screening

  • Prioritize assays against oncogenic kinases (e.g., BRAF V600E) and antibiotic-resistant bacteria.

  • Assess in vivo pharmacokinetics in rodent models.

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